molecular formula C6H6ClNO2 B1585549 Picolinic Acid Hydrochloride CAS No. 636-80-6

Picolinic Acid Hydrochloride

Cat. No. B1585549
CAS RN: 636-80-6
M. Wt: 159.57 g/mol
InChI Key: HFAFXVOPGDBAOK-UHFFFAOYSA-N
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Description

Picolinic Acid Hydrochloride is a derivative of pyridine with a carboxylic acid substituent at the 2-position . It is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .


Synthesis Analysis

The synthesis of Picolinic Acid Hydrochloride involves the slow evaporation method . The crystals of Picolinic Acid Hydrochloride are filtered and air-dried . The yield is 43–44 g (50–51%), m.p. 228–230° . This hydrochloride may contain traces of potassium chloride, which can be removed by dissolving the hydrochloride in hot absolute ethanol (50 g. requires 1 l.) and filtering from insoluble material .


Molecular Structure Analysis

The molecular formula of Picolinic Acid Hydrochloride is C6H5NO2 . The average mass is 123.109 Da and the mono-isotopic mass is 123.032028 Da .


Chemical Reactions Analysis

The interaction between chromium(III) and Picolinic Acid in weak acid aqueous solution was studied, resulting in the formation of a complex upon substitution of water molecules in the chromium(III) coordination sphere . Experimental results show that the reaction takes place in multiple steps .


Physical And Chemical Properties Analysis

Picolinic Acid Hydrochloride is a white solid that is soluble in water . It has a density of 1.3±0.1 g/cm3, a boiling point of 292.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Application

Picolinic acid, a natural compound produced by mammalian cells, has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It disrupts the entry of enveloped viruses into the host’s cell and prevents infection .

Method

The researchers investigated endocytosis, a cellular process often co-opted by viruses and bacteria to enter our cells . They found that picolinic acid could slow down viral entry into host cells .

2. Herbicidal Research

Application

Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . They have been used in the design and synthesis of compounds with potent herbicidal activity .

Method

Using the structural skeleton of existing picolinate compounds as a template, new compounds were designed and synthesized . These compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Results

The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

3. Acne Treatment

Application

Picolinic acid has been tested as a potential treatment for acne vulgaris .

Method

In a pilot study, 20 subjects with mild to moderate acne vulgaris were treated with 10% picolinic acid gel (PCL-016) twice daily to the face over 12 weeks .

Results

A reduction of 58.2% in mean total lesion count, 55.5% in mean inflammatory lesion count and 59.7% in noninflammatory lesion count was seen in this population . No serious adverse events or clinically significant changes in laboratory values were noted .

4. Cancer Research

Application

Picolinic acid and its derivatives have been investigated for their potential anticancer activities . They have been found to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells .

Method

In vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives were explored on lung cancer cells . The effect of the fluorine atoms on the backbone of the N,O’ -bidentate ligand was investigated .

Results

One toxic complex, fac- [Re (Pico) (CO) 3 (H 2 O)], showed significant cytotoxicity against Vero (healthy mammalian), HeLa (cervical carcinoma) and A549 (lung cancer) cells .

5. Neurodegenerative Diseases Research

Application

Picolinic acid has been associated with neurodegenerative diseases through the kynurenine pathway . It has been found to have neuroprotective functions .

Method

The role of tryptophan metabolism along the kynurenine pathway, which generates metabolites including picolinic acid, was studied in relation to neuroinflammation, depression, and neurodegeneration .

Results

Increased formation of quinolinic acid may occur at the expense of kynurenic acid and neuroprotective picolinic acid . Decreased picolinic acid levels as well as picolinic acid/quinolinic acid ratio are found in blood and cerebrospinal fluid (CSF) of suicidal patients .

6. Metal Chelation Research

Application

Picolinic acid is known for its ability to chelate metal ions, which has implications in various fields including medicine and agriculture .

Method

The chelation behavior of hydroxypicolinic compounds was investigated using density functional theory associated with polarizable continuum model of solvation . The ability of picolinic acid to chelate actinium-225 (225 Ac) was also evaluated .

Results

Picolinic acid and its derivatives outperformed the current gold standard, DOTA, for 225 Ac radiolabeling ability at ambient temperature . The chelation behavior of hydroxypicolinic compounds was found to be influenced by the substituent effect .

Safety And Hazards

When handling Picolinic Acid Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Picolinic Acid Hydrochloride has been shown to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . Additionally, Rhodococcus sp. PA18, which aerobically utilizes Picolinic Acid as a source of carbon and energy, may be potentially used for the bioremediation of environments polluted with Picolinic Acid .

properties

IUPAC Name

pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAFXVOPGDBAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98-98-6 (Parent)
Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID7060912
Record name Picolinic acid hydrochloride
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Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picolinic Acid Hydrochloride

CAS RN

636-80-6
Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name 636-80-6
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Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name Picolinic acid hydrochloride
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Record name Pyridine-2-carboxylic acid hydrochloride
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Record name PICOLINIC ACID HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
MRJ Elsegood, DA Hussain… - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) Redetermination of picolinic acid hydrochloride at 150 K … Redetermination of picolinic acid hydrochloride at 150 K … picolinic acid hydrochloride top …
Number of citations: 5 scripts.iucr.org
S Gowri, TU Devi, D Sajan, CS Dilip… - … Acta Part A: Molecular …, 2013 - Elsevier
The bulk single crystal of 2-picolinic acid hydrochloride (PHCL) (a semi-organic nonlinear optical material of dimensions 25×15×10mm 3 ) was successfully grown by slow solvent …
Number of citations: 9 www.sciencedirect.com
KI Nättinen, K Rissanen - CrystEngComm, 2003 - pubs.rsc.org
… crystal structures of the picolinic, nicotinic, and isonicotinic (2-, 3-, and 4-pyridinecarboxylic) acids and of the picolinic and nicotinic acid hydrochlorides and picolinic acid hydrochloride …
Number of citations: 16 pubs.rsc.org
P Koteeswari, S Sagadevan, P Mani - Int. J. Phys. Sci, 2013 - academicjournals.org
… Hence, this work is focused on growth and characterization of picolinic acid hydrochloride single crystals. The grown crystal was characterized using the single crystal X-ray diffraction (…
Number of citations: 3 academicjournals.org
RS Nelson - 1920 - ideals.illinois.edu
… (a) Picolinic Acid Hydrochloride To 180 graiEs of potaseiuni permanganate in 5 liters of boiling in a 13 liter flask fitted witn a large condenser were added 50 grams of a-picolin. …
Number of citations: 0 www.ideals.illinois.edu
HS MOSHER, M LOOK - The Journal of Organic Chemistry, 1955 - ACS Publications
… by refluxing thionyl chloride with picolinic acid hydrochloride for ten days. In numerous … The chlorination of picolinic acid hydrochloride was shown to be due to thionyl chloride and not …
Number of citations: 24 pubs.acs.org
C Laing, M.* & Nicholson - South African Journal of Chemistry, 1971 - journals.co.za
… of the molecule appears to be normal and is comparable with those of salicylic acid,14 o-chlorbenzoic acid,15 pyridine N-oxide hydrochloride, 16 and picolinic acid hydrochloride.17 …
Number of citations: 0 journals.co.za
Z He, JC Spain - Journal of Industrial Microbiology and Biotechnology, 2000 - Springer
… were 5-methylpicolinic acid hydrochloride and picolinic acid hydrochloride. The commercially … The picolinic acid hydrochloride and 5-methylpicolinic acid hydrochloride prepared by our …
Number of citations: 21 link.springer.com
MM Carey, DEH Frear, LE Dills - Journal of Economic …, 1949 - academic.oup.com
… This consisted of reBuxing picolinic acid hydrochloride and an excess of the desired alcohol under passage of dry Hel. The reaction mixture was made alkaline, and the excess alcohol …
Number of citations: 4 academic.oup.com
AW Singer, SM McElvain - Organic Syntheses, 2003 - Wiley Online Library
Picolinic acid hydrochloride product: picolinic acid hydrochloride reactant: picoline fraction, bp 128–132°, whereas the checkers used the practical product, Eastman Kodak Company …
Number of citations: 18 onlinelibrary.wiley.com

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